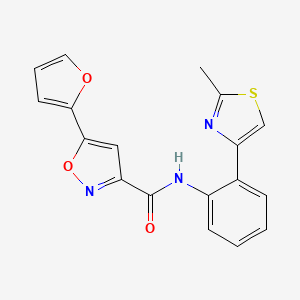

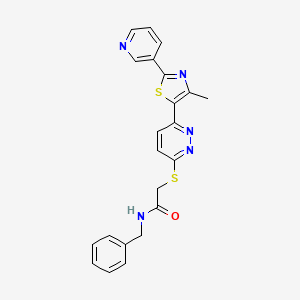

![molecular formula C17H17N3O B2900138 N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1334716-82-3](/img/structure/B2900138.png)

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide” is a compound that has been studied for its potential biological activities . It belongs to a class of compounds known as imidazo[1,2-a]pyridine carboxamides . These compounds have been discovered and synthesized as potential anti-tubercular agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine compounds typically involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of these compounds was accurately drawn and optimized using the Spartan 14 software at DFT level of theory with B3LYP/6-31G** basis set in a vacuum . The diverse chemometric descriptors were computed from the optimized structures using the PaDEL descriptors software .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the condensation of 2-aminopyridines with α-bromoketones . QSAR modelling was performed on thirty-five (35) newly discovered compounds of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (IPA) to predict their biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were predicted using QSAR modelling and ADME prediction . The compounds showed good pharmacokinetic properties, indicating their potential as novel MTB-H37Rv inhibitors .科学的研究の応用

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

作用機序

Target of Action

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide is primarily targeted against Mycobacterium tuberculosis (MTB-H37Rv strain) . The compound has been recognized for its wide range of applications in medicinal chemistry, particularly as an antituberculosis agent .

Mode of Action

The compound interacts with its targets by inhibiting the mycobacterial membrane protein large 3 transporter (MmpL3) . This interaction results in significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

The compound affects the phosphatidylinositol-3-kinases (PI3K) pathway . PI3K are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase . This regulates various cellular functions including cell proliferation, growth, and differentiation .

Pharmacokinetics

A related study on n-(2-phenoxy) ethyl imidazo[1,2-a]pyridine-3-carboxamide (ipa) compounds showed good pharmacokinetic properties , which may suggest similar properties for this compound.

Result of Action

The compound exhibits potent inhibitory activity against MCF-7 and Hela cell lines . It also shows clear signs of apoptosis, including nuclear condensation and fragmentation .

実験室実験の利点と制限

One of the main advantages of N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cells, making it a promising candidate for cancer therapy. However, this compound has also been shown to have some limitations in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in normal cells, which can limit its therapeutic potential.

将来の方向性

For research include exploring its potential as a combination therapy with other anticancer agents, optimizing its synthesis method to improve its solubility and bioavailability, and investigating its potential as a treatment for other diseases beyond cancer. Additionally, more research is needed to understand the mechanisms behind its toxicity in normal cells, with the goal of minimizing any potential side effects in future therapeutic applications.

合成法

The synthesis of N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide involves the condensation of 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with benzylamine, followed by a series of chemical reactions including acylation, reduction, and cyclization. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.

特性

IUPAC Name |

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-14-16(20-11-7-6-10-15(20)19-14)17(21)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBURLJZQLMFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2900055.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)

![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)

![4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2900068.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2900072.png)